5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride

描述

Molecular Structure and Conformation

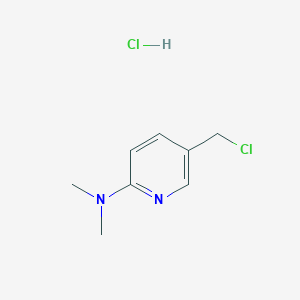

The molecular structure of this compound is characterized by a six-membered aromatic pyridine ring bearing two distinct substituents that significantly influence its chemical behavior and physical properties. The compound possesses the molecular formula C8H12Cl2N2 with a molecular weight of 207.10 grams per mole. The structural framework consists of a pyridine heterocycle with nitrogen at position 1, a dimethylamino group (-N(CH3)2) attached at position 2, and a chloromethyl group (-CH2Cl) positioned at the 5-carbon of the ring system.

The canonical Simplified Molecular Input Line Entry System representation of this compound is CN(C)C1=NC=C(C=C1)CCl.Cl, which clearly delineates the connectivity pattern and confirms the presence of the hydrochloride salt form. The International Chemical Identifier string provides additional structural verification: InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-7(5-9)6-10-8;/h3-4,6H,5H2,1-2H3;1H, indicating the protonation state and salt formation characteristics.

The dimethylamino substituent at position 2 introduces significant electron-donating character to the pyridine ring through both inductive and resonance effects. This electron enrichment enhances the nucleophilicity of the pyridine nitrogen and influences the overall electronic distribution within the aromatic system. Conversely, the chloromethyl group at position 5 acts as an electron-withdrawing substituent, creating an electronic gradient across the molecule that affects its reactivity patterns and chemical behavior.

Table 1: Fundamental Molecular Descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H12Cl2N2 | |

| Molecular Weight | 207.10 g/mol | |

| Chemical Abstracts Service Number | 1909316-77-3 | |

| International Chemical Identifier Key | LGBKDBLYRPNGBK-UHFFFAOYSA-N |

Isomerism and Stereochemical Considerations

The structural analysis of this compound reveals several important stereochemical aspects that contribute to its chemical identity and behavior. The compound does not exhibit classical geometric isomerism due to the absence of carbon-carbon double bonds or cyclic constraints that would create distinct spatial arrangements. However, the presence of the tertiary dimethylamino group introduces conformational considerations related to the rotation around the carbon-nitrogen bond connecting the dimethylamino substituent to the pyridine ring.

The chloromethyl substituent at position 5 represents a primary alkyl halide functionality that does not contribute to stereochemical complexity in terms of chiral centers. The carbon atom bearing the chlorine substituent maintains sp3 hybridization with tetrahedral geometry, but the absence of four different substituents eliminates any potential for optical activity at this position. The molecular framework is essentially planar with respect to the pyridine ring system, with the dimethylamino group capable of adopting various conformational states depending on environmental factors and intermolecular interactions.

Rotational isomerism represents the primary source of conformational diversity in this molecule, particularly involving the orientation of the dimethyl groups relative to the pyridine plane. The nitrogen atom of the dimethylamino group exhibits pyramidal geometry, allowing for rapid inversion at ambient conditions. This dynamic behavior influences the overall molecular shape and affects intermolecular interactions, particularly in the solid state where crystal packing forces may favor specific conformational arrangements.

The salt formation with hydrochloric acid introduces additional complexity regarding the protonation site and ionic interactions. The pyridine nitrogen and the dimethylamino nitrogen both represent potential sites for protonation, with the relative basicity determining the predominant ionic form under specific conditions. Database analysis suggests that protonation occurs preferentially, creating a stable ionic species that enhances crystallization properties and aqueous solubility characteristics.

Crystallographic Analysis and Solid-State Behavior

The solid-state behavior of this compound is fundamentally influenced by the ionic nature of the hydrochloride salt and the specific intermolecular interactions that govern crystal packing arrangements. The presence of both cationic and anionic components creates opportunities for extensive hydrogen bonding networks and electrostatic interactions that stabilize the crystalline lattice structure. Although specific crystallographic data is not available in current databases, computational predictions and analogous compound studies provide insights into the likely solid-state characteristics.

The chloride anion serves as a hydrogen bond acceptor, forming interactions with any available hydrogen bond donors within the molecular structure or from neighboring molecules in the crystal lattice. The protonated nitrogen center acts as a hydrogen bond donor, creating a network of intermolecular interactions that contribute to crystal stability and influence physical properties such as melting point, solubility, and hygroscopic behavior. The chloromethyl substituent introduces additional complexity through potential halogen bonding interactions, where the chlorine atom can participate in weak but directional intermolecular contacts.

Predicted collision cross section data available for related compounds suggests that the molecular ion exhibits specific gas-phase conformational preferences that may reflect solution and solid-state behavior. For structurally similar compounds, adduct formation with various ions produces distinct collision cross section values, indicating conformational sensitivity to environmental factors. These measurements provide indirect evidence for the molecular flexibility and preferred spatial arrangements under different conditions.

The crystalline form likely exhibits enhanced stability compared to the free base due to the ionic interactions and reduced volatility associated with salt formation. Storage recommendations typically include maintenance under dry conditions and controlled temperature, suggesting moderate hygroscopic tendencies and potential for hydrate formation under humid conditions. The solid-state behavior directly impacts practical considerations such as formulation development, purification strategies, and long-term storage stability.

Predicted Physicochemical Properties

Computational chemistry calculations provide valuable insights into the physicochemical properties of this compound, offering predictions that guide practical applications and synthetic planning. Molecular descriptor calculations reveal key parameters that influence biological activity, environmental fate, and chemical reactivity patterns. The topological polar surface area represents a critical parameter for assessing membrane permeability and bioavailability characteristics in biological systems.

Lipophilicity measurements, typically expressed as logarithmic partition coefficient values, provide essential information regarding the compound's distribution between aqueous and organic phases. Computational predictions suggest moderate lipophilicity that balances aqueous solubility with membrane penetration capabilities. The presence of the polar dimethylamino group and the ionic nature of the hydrochloride salt contribute to enhanced water solubility compared to neutral analogs, while the chloromethyl substituent maintains sufficient hydrophobic character for organic solvent compatibility.

Hydrogen bonding characteristics play crucial roles in determining solubility patterns, crystal packing behavior, and intermolecular interactions. The molecular structure contains multiple hydrogen bond acceptor sites, including the pyridine nitrogen, the dimethylamino nitrogen, and the chloride anion. The number of hydrogen bond donors depends on the protonation state and environmental conditions, with the cationic form providing enhanced hydrogen bonding capabilities compared to the neutral molecule.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Computational Method |

|---|---|---|

| Topological Polar Surface Area | Moderate | Computational Chemistry |

| Hydrogen Bond Acceptors | Multiple sites | Structural Analysis |

| Hydrogen Bond Donors | Variable (pH dependent) | Ionization State |

| Rotatable Bonds | Limited | Conformational Analysis |

| Molecular Flexibility | Moderate | Dynamic Behavior |

Rotational bond analysis indicates limited conformational flexibility due to the constrained pyridine ring system and the relatively rigid substituent patterns. This structural constraint contributes to predictable behavior in chemical reactions and crystallization processes. The molecular weight falls within ranges typical for drug-like molecules, although the specific applications of this compound focus primarily on synthetic intermediate and research tool applications rather than direct biological activity.

属性

IUPAC Name |

5-(chloromethyl)-N,N-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-7(5-9)6-10-8;/h3-4,6H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBKDBLYRPNGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909316-77-3 | |

| Record name | 5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and General Approach

The synthesis typically begins with N,N-dimethylpyridin-2-amine as the key starting material. The primary goal is to introduce a chloromethyl group selectively at the 5-position of the pyridine ring, followed by conversion into the hydrochloride salt form for stability and handling.

Multi-Step Synthetic Route

A commonly referenced synthetic sequence involves:

Step 1: Preparation of 2-chloro-5-chloromethylpyridine intermediate

This intermediate is prepared from 2-chloropyridine-5-carboxylic acid through a multi-stage process:- Conversion of the carboxylic acid to the acid chloride using thionyl chloride.

- Optional esterification with ethanol.

- Reduction of the acid chloride or ester to the hydroxymethyl derivative using sodium borohydride.

- Chlorination of the hydroxyl group to chloromethyl using thionyl chloride in the side chain.

This sequence can be carried out as a one-pot reaction without isolation of intermediates, improving efficiency and yield.

Step 2: Amination to introduce the N,N-dimethylamino group

The amination of the pyridine ring at the 2-position with dimethylamine can be achieved through nucleophilic substitution or coupling reactions, often under controlled temperature and solvent conditions.Step 3: Formation of hydrochloride salt

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and facilitating purification.

Alternative and Related Synthetic Processes

Some processes use phosphorous oxychloride for chlorination steps in the presence of pyridine as a base, which can be applied in related pyridine derivatives synthesis.

Industrial methods may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent stoichiometry, and mixing, thereby improving reproducibility and scalability.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Acid chloride formation | 2-chloropyridine-5-carboxylic acid + thionyl chloride | Stirring at 25-30°C | High conversion to acid chloride |

| 2 | Esterification (optional) | Ethanol, acid catalyst | To form ethyl ester intermediate | Facilitates reduction step |

| 3 | Reduction | Sodium borohydride in suitable solvent | Converts acid chloride/ester to hydroxymethyl derivative | Efficient reduction, mild conditions |

| 4 | Chlorination | Thionyl chloride | Chlorination of hydroxyl to chloromethyl | One-pot process possible |

| 5 | Amination | Dimethylamine, base or coupling agent | Introduces N,N-dimethylamino group at 2-position | High regioselectivity |

| 6 | Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt | Improves stability and isolation |

This sequence is supported by patent literature and synthetic organic chemistry studies describing similar pyridine derivatives.

Research Findings and Process Optimization

One-pot synthesis : Combining reduction and chlorination steps without isolation of intermediates reduces reaction time and purification steps, increasing overall yield and reducing solvent use.

Use of coupling agents and bases : For amination steps, organic or inorganic bases (e.g., pyridine, sodium carbonate) and coupling agents can improve substitution efficiency and selectivity.

Temperature control : Maintaining reactions at mild temperatures (25-55°C) prevents side reactions and decomposition, critical for sensitive intermediates.

Purification : Crystallization from appropriate solvents or salt formation facilitates isolation of pure product with consistent quality.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Multi-step synthesis from 2-chloropyridine-5-carboxylic acid | Acid chloride formation → Reduction → Chlorination → Amination → Salt formation | High purity; well-established chemistry | Multi-step; requires careful control of reagents |

| One-pot reduction and chlorination | Combines reduction and chlorination in single reaction vessel | Time and solvent saving; improved yield | Requires optimization to avoid side products |

| Amination using dimethylamine and coupling agents | Efficient introduction of dimethylamino group | High regioselectivity; scalable | Sensitive to reaction conditions |

| Continuous flow reactors (industrial scale) | Automated, controlled reaction environment | Improved reproducibility and scalability | Requires specialized equipment |

化学反应分析

Types of Reactions

5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

- Intermediate in Drug Synthesis: The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to act as an alkylating agent allows it to modify biomolecules, enhancing the development of therapeutic agents .

- Mechanism of Action: The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their structure and function, which is crucial for drug design.

2. Biochemical Research

- Modification of Biomolecules: It is employed in the modification of proteins and nucleic acids to study their functions and interactions. This application is vital for understanding biochemical pathways and developing new therapeutic strategies.

- Biochemical Assays: The compound is explored for its potential in biochemical assays, aiding in the discovery of new biochemical pathways and targets for drug development .

3. Agrochemical Formulations

- Enhancement of Pesticides: In agricultural chemistry, 5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride is used to enhance the efficacy of pesticides and herbicides, improving crop yields and protecting plants from pests .

Case Studies and Research Findings

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of pyridine derivatives, including this compound, on human cancer cell lines. Results indicate that certain derivatives exhibit significant growth inhibition against various cancer types, highlighting the compound's potential in oncology research.

Antibacterial Studies

Research has also focused on the antibacterial activity of this compound. Preliminary findings suggest that it may possess activity against specific bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Comparative Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for developing drugs targeting neurological disorders |

| Biochemical Research | Employed in modifying biomolecules for functional studies |

| Agrochemicals | Enhances efficacy of pesticides and herbicides |

| Antiproliferative Studies | Evaluated for its potential to inhibit cancer cell growth |

| Antibacterial Activity | Investigated for effectiveness against certain bacterial strains |

作用机制

The mechanism of action of 5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This property is particularly useful in the development of drugs that target specific biomolecules, such as enzymes or receptors, by altering their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Halogenated Substituents

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS: 86604-75-3)

- Structure : Differs in substituent positions (chloromethyl at 2-position, methoxy and methyl groups at 4- and 3,5-positions).

- Applications : Used in synthesizing antihypertensive agents due to its stability under physiological conditions .

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride (CAS: 1197941-02-8)

- Structure : Features a piperidine ring attached to the pyridine nitrogen, increasing basicity.

- Properties : Higher molecular weight (272.14 g/mol ) and improved solubility in polar solvents due to the dihydrochloride salt form .

- Applications : Investigated as a kinase inhibitor scaffold in oncology research .

5-(Aminomethyl)-N,N-Dimethylpyridin-2-amine Dihydrochloride (CAS: 672324-71-9)

Heterocyclic Compounds with Functionalized Side Chains

Pexidartinib Hydrochloride (Turalio®, CAS: 1029044-16-3)

- Structure : Contains a pyrrolopyridine core and trifluoromethylpyridine group.

- Properties : Higher complexity (molar mass: 527.84 g/mol ) and lipophilicity due to aromatic and fluorinated substituents .

- Applications : FDA-approved for TGCT treatment; inhibits CSF1R kinase .

2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride (CAS: 2155852-47-2)

Physicochemical Properties

Key Differentiators and Research Implications

- Reactivity: The chloromethyl group in the target compound enables alkylation reactions, contrasting with aminomethyl or brominated analogs optimized for cross-coupling .

- Therapeutic Potential: While pexidartinib targets kinases, simpler pyridines like the target compound may serve as building blocks for CNS-targeted drugs due to their blood-brain barrier permeability .

- Synthetic Challenges : Discontinuation of the target compound () suggests scalability or stability issues, unlike commercially available analogs like pexidartinib .

生物活性

5-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride (also referred to as compound CID 21698084) is a chemical compound that has garnered interest in various biological and medicinal research areas. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H11ClN2

- Molecular Weight : 172.64 g/mol

- IUPAC Name : 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine

This structure features a chloromethyl group attached to a pyridine ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific activity of this compound against particular pathogens remains an area for further exploration.

Anticancer Properties

Research has highlighted the potential of pyridine derivatives in cancer therapy. Compounds structurally similar to 5-(chloromethyl)-N,N-dimethylpyridin-2-amine have been evaluated for their antiproliferative effects on cancer cell lines. For example, studies on substituted pyridine derivatives have reported IC50 values in the low micromolar range against colon carcinoma cells, indicating significant anticancer activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW620 (Colon) | 0.4 |

| Compound B | HCT116 (Colon) | 0.7 |

This suggests that this compound may possess similar properties worth investigating.

The mechanism by which 5-(chloromethyl)-N,N-dimethylpyridin-2-amine exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors. The chloromethyl group can enhance binding affinity and metabolic stability, making it a candidate for drug design .

Case Studies and Research Findings

- Antiproliferative Studies :

- Antibacterial Activity :

- Safety Profile :

常见问题

Q. Answer :

- Reaction Optimization : Start with pyridine derivatives (e.g., 5-chloro-2-formylpyridine, C₆H₄ClNO) as precursors. Use reductive amination with dimethylamine under controlled pH (6–8) to avoid over-alkylation .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (≥95% target) .

- Safety : Handle chloromethyl intermediates in fume hoods with PPE, as they are hazardous (lachrymatory and toxic) .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Q. Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., SN2 substitution at the chloromethyl group) and predict activation energies. Compare with experimental yields to validate models .

- Machine Learning : Train models on datasets of pyridine-based reactions (e.g., substitution kinetics) to predict optimal solvents, temperatures, and catalysts. Integrate with high-throughput screening for rapid iteration .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

- Structural Confirmation :

- NMR : ¹H NMR (D₂O) should show peaks for dimethylamino protons (δ 2.8–3.1 ppm) and pyridinium protons (δ 8.2–8.6 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated for C₈H₁₄Cl₂N₂: 233.05 g/mol) .

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced: How to resolve contradictions in reactivity data for chloromethyl-substituted pyridines?

Q. Answer :

- Multi-Technique Validation : Cross-reference kinetic data (e.g., UV-Vis monitoring of substitution rates) with computational simulations to identify discrepancies in reaction mechanisms .

- Isotopic Labeling : Use ¹³C-labeled chloromethyl groups to track substitution pathways via NMR or IR spectroscopy .

Basic: What are the safety protocols for handling intermediates in its synthesis?

Q. Answer :

- Hazard Mitigation :

- Training : Mandatory safety exams (100% score) for lab personnel, emphasizing emergency procedures for skin/eye exposure .

Advanced: How to design a study evaluating its biological activity as a pharmacophore?

Q. Answer :

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize targets with binding affinity ≤ −7 kcal/mol .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) in cell lines (e.g., HEK293). Use SAR analysis to optimize the chloromethyl group’s position .

Basic: What experimental design strategies optimize yield in multi-step syntheses?

Q. Answer :

- Factorial Design : Apply a 2³ factorial matrix (factors: temperature, solvent polarity, catalyst loading) to identify interactions affecting yield. Use ANOVA for statistical significance .

- DoE Software : Tools like Minitab or JMP to generate response surface models for reaction optimization .

Advanced: How to integrate this compound into functionalized materials (e.g., MOFs)?

Q. Answer :

- Coordination Chemistry : Utilize the dimethylamino group as a ligand for metal nodes (e.g., Zn²⁺ or Cu²⁺). Characterize frameworks via PXRD and BET surface area analysis .

- Post-Synthetic Modification : React the chloromethyl group with thiols or amines to introduce functional moieties (e.g., fluorescent tags) .

Basic: What solvents are optimal for its stability during storage?

Q. Answer :

- Stability Studies : Store as a hydrochloride salt in anhydrous ethanol or DMSO at −20°C. Avoid aqueous solutions (>1 week) to prevent hydrolysis of the chloromethyl group .

Advanced: How to investigate its environmental impact as a potential pollutant?

Q. Answer :

- Degradation Pathways : Simulate photolysis (UV-C light) and hydrolysis (pH 4–10) to identify breakdown products (e.g., formaldehyde, chloride ions) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and bioaccumulation potential via log Kow measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。